molecular formula C21H25N3O3S B3037256 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine CAS No. 477848-79-6

2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine

Cat. No.: B3037256
CAS No.: 477848-79-6
M. Wt: 399.5 g/mol
InChI Key: JEGAYGAAMNGXGG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine (CAS 477848-79-6) is a synthetic quinazolinimine derivative of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C21H25N3O3S and a molecular weight of 399.51 g/mol, is characterized by its 6,7-dimethoxyquinazoline core, a scaffold renowned for its potent biological activity . The structural motifs present in this molecule are frequently investigated for their ability to interact with key biological targets. Specifically, the 6,7-dimethoxyquinazoline structure is a privileged pharmacophore in the development of tyrosine kinase inhibitors . Compounds featuring this core have demonstrated compelling efficacy as dual EGFR/HER2 inhibitors, showing promise in overcoming resistance to treatments like trastuzumab in HER2-positive breast cancer models . Furthermore, recent research into novel (quinazolin-6-yl)benzamide derivatives highlights the potential of this chemical class to function as potent reversal agents against P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . By inhibiting P-gp, these compounds can increase the intracellular accumulation of chemotherapeutic agents, such as Adriamycin, and restore their efficacy in resistant cancer cells, thereby inducing apoptosis and inhibiting proliferation, migration, and invasion . This makes this compound a valuable chemical tool for researchers exploring new avenues to combat resistant cancers and studying the mechanisms of drug efflux and resistance. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-benzylsulfanyl-6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-25-11-7-10-24-20(22)16-12-18(26-2)19(27-3)13-17(16)23-21(24)28-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,22H,7,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGAYGAAMNGXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138542
Record name 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477848-79-6
Record name 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477848-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinimine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the quinazolinimine core.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the quinazolinimine core with a methoxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinimine core can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazolinimines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight Key Properties/Applications
Target Compound Benzylsulfanyl 3-Methoxypropyl Not Reported Hypothesized antiviral activity
2-(Benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine (CAS 477848-72-9) Benzylsulfanyl 3-Chloro-4-methoxybenzyl 482.00 Lab/industrial use; enhanced electrophilicity due to Cl
6,7-Dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine (CAS 439096-39-6) 3-(Trifluoromethyl)benzylsulfanyl 3-Methoxypropyl 467.51 High purity (>90%); fluorinated group improves metabolic stability
Key Observations:

The chloro substituent in CAS 477848-72-9 may enhance electrophilic reactivity, favoring covalent interactions with biological targets but possibly increasing toxicity .

Position 2 Modifications :

  • The target compound ’s benzylsulfanyl group is less electron-withdrawing than the trifluoromethyl-benzylsulfanyl group in CAS 439096-39-5. Fluorination in the latter could improve metabolic stability and binding affinity due to increased electronegativity .

Physicochemical Properties

  • Solubility : The 3-methoxypropyl chain in the target compound may enhance aqueous solubility compared to bulkier aromatic substituents (e.g., 3-chloro-4-methoxybenzyl).
  • Stability : Fluorinated analogs (CAS 439096-39-6) likely exhibit superior metabolic stability due to the trifluoromethyl group’s resistance to oxidation .

Q & A

Basic: What are the recommended synthetic routes for 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine, and how can purity be validated?

Methodological Answer:
The compound can be synthesized via a multi-step protocol involving cyclocondensation of substituted anthranilic acid derivatives with thiourea analogs, followed by alkylation and sulfanylation. For example:

  • Step 1: Cyclization of 6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-4(3H)-one using thiourea in the presence of iodine as a catalyst .
  • Step 2: Benzylsulfanyl group introduction via nucleophilic substitution with benzyl mercaptan under basic conditions (e.g., NaH/THF) .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 443.2) and assess purity (>95%) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different cell lines?

Methodological Answer:
Contradictions may arise due to variations in cell-specific uptake, metabolic stability, or off-target effects. To address this:

  • Dose-Response Profiling: Perform parallel assays in multiple cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).
  • Metabolite Analysis: Use LC-MS to identify degradation products or active metabolites in each cell line’s supernatant .
  • Target Engagement Studies: Employ siRNA knockdown or CRISPR-Cas9 to isolate pathway-specific effects (e.g., apoptosis vs. opioid receptor modulation) .

Basic: What spectroscopic techniques are critical for structural elucidation of this quinazolinimine derivative?

Methodological Answer:

  • 1H/13C NMR: Confirm substitution patterns (e.g., benzylsulfanyl at C2, methoxypropyl at C3) via characteristic shifts:
    • δ 3.2–3.5 ppm (OCH3 groups) .
    • δ 4.5–5.0 ppm (benzylsulfanyl protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C22H27N3O3S) with <2 ppm error .
  • IR Spectroscopy: Identify S-H stretching (absent due to sulfanylation) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interaction with sigma opioid receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with receptor PDB ID 6DDF to simulate binding poses. Focus on hydrophobic interactions between the 3-methoxypropyl group and receptor pocket residues (e.g., Trp 320) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å indicates stable binding) .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding affinity (ΔG < −7 kcal/mol suggests strong interaction) .

Basic: What are the solubility challenges of this compound in aqueous buffers, and how can they be mitigated?

Methodological Answer:

  • Solubility Profile: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic substituents (benzylsulfanyl, methoxypropyl).
  • Mitigation Strategies:
    • Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies .
    • Formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest complexation .

Advanced: What experimental designs are optimal for assessing in vivo toxicity and pharmacokinetics?

Methodological Answer:

  • Acute Toxicity: Conduct OECD 423-guided studies in rodents (dose range: 50–500 mg/kg) with histopathology and serum biochemistry (ALT, creatinine) .
  • Pharmacokinetics: Administer IV/PO doses (10 mg/kg) in Sprague-Dawley rats. Use LC-MS/MS to measure plasma half-life (t1/2), Cmax, and bioavailability .
  • Tissue Distribution: Radiolabel the compound with 14C and quantify accumulation in target organs (e.g., liver, brain) via scintillation counting .

Basic: Which analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Optimal for low-concentration detection (LLOQ: 1 ng/mL). Use a C18 column and MRM transitions (e.g., m/z 443.2 → 325.1) .
  • UV-Vis Spectroscopy: Less sensitive but cost-effective for in vitro samples (λmax ~280 nm, ε = 12,500 M⁻¹cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine

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